Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
CAS Number: 37987-21-6
This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a substituted phenolic compound. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉IO₃ | [1] |
| Molecular Weight | 280.06 g/mol | [1] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like ethanol, DMSO | (Inferred) |
| CAS Number | 37987-21-6 | [1] |
| Synonyms | 5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol | [1] |
Predicted Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 279.95964 Da | [1] |
| Monoisotopic Mass | 279.95963 Da | [2] |
| Polar Surface Area | 49.69 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H-NMR Spectral Data (800 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2 - 7.5 | Singlet | Ar-H |
| ~7.0 - 7.2 | Singlet | Ar-H |
| ~4.5 | Singlet | -CH₂-OH |
| ~3.8 | Singlet | -OCH₃ |
Note: Predicted shifts can vary based on the software and solvent used.
Predicted ¹³C-NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~148 | C-O (Phenolic) |
| ~145 | C-OCH₃ |
| ~135 | C-I |
| ~130 | C-CH₂OH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~65 | -CH₂-OH |
| ~56 | -OCH₃ |
Note: These are approximate predicted values.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 280.96691 |
| [M+Na]⁺ | 302.94885 |
| [M-H]⁻ | 278.95235 |
Source: Predicted data from PubChem.[2]
Infrared (IR) Spectroscopy:
While an experimental spectrum is unavailable, the IR spectrum is expected to show characteristic peaks for the functional groups present:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 | O-H stretch (alcohol, phenol) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1260 - 1000 | C-O stretch (ether, alcohol) |
| 600 - 500 | C-I stretch |
Experimental Protocols
Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
A plausible synthesis route for this compound is the electrophilic iodination of vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The following is a representative protocol adapted from the iodination of vanillin.
Materials:
-
Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, commercial bleach solution)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve vanillyl alcohol in ethanol in a round bottom flask.
-
Add sodium iodide to the solution and stir until dissolved.
-
Cool the flask in an ice bath.
-
Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture over a period of 15-20 minutes with continuous stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine and sodium hypochlorite.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.
Potential Biological Activity
Specific biological studies on 4-(hydroxymethyl)-2-iodo-6-methoxyphenol are limited. However, based on the known activities of structurally related methoxyphenols like vanillin, vanillyl alcohol, and eugenol, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.[3][4][5][6][7][8][9][10]
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. Vanillyl alcohol itself has demonstrated significant antioxidant activity.[9]
Anti-inflammatory Activity
Many methoxyphenol derivatives exhibit anti-inflammatory effects.[3][6][7] This activity is often linked to the inhibition of key inflammatory mediators. For instance, some related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4] Vanillyl alcohol has been shown to possess anti-inflammatory activity.[3]
Hypothesized Signaling Pathway:
The anti-inflammatory effects of methoxyphenols are often attributed to their interference with the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), TNF-α is produced. TNF-α can then activate downstream signaling cascades, including MAP kinases (e.g., p38, JNK) and IKK, which leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including COX-2. 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol may inhibit one or more steps in this pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - 4-(hydroxymethyl)-2-iodo-6-methoxyphenol (C8H9IO3) [pubchemlite.lcsb.uni.lu]
- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic, Anti-inflammatory and Anti-nociceptive Activities of Vanillin in ICR Mice -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 5. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the antioxidant activities of natural vanilla extract and its constituent compounds through in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
